LB-100

Catalog No.
S532618
CAS No.
1632032-53-1
M.F
C13H20N2O4
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LB-100

CAS Number

1632032-53-1

Product Name

LB-100

IUPAC Name

(1R,2S,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10+,11+/m0/s1

InChI Key

JUQMLSGOTNKJKI-LNFKQOIKSA-N

SMILES

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3

Solubility

Soluble in DMSO and water

Synonyms

LB-100; LB 100; LB100.

Canonical SMILES

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@@H]2[C@@H]3CC[C@H]([C@H]2C(=O)O)O3

Description

The exact mass of the compound LB-100 is 268.1423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO and water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • LB-100 may be a new compound or one still under development. In this case, research may not yet be published in scientific journals or be widely known.
  • LB-100 may be a proprietary compound. If a company or institution owns the rights to LB-100, they may not publish detailed information about it to protect their intellectual property.

Searching for More Information

Here are some suggestions for finding more information about LB-100:

  • Search scientific databases: Try searching for LB-100 in scientific databases such as PubMed or Google Scholar. These databases index research articles from a variety of sources.
  • Search news articles: You may be able to find news articles about LB-100 by searching for it on the web. However, be cautious about the credibility of news sources, and look for articles that cite scientific research.
  • Patent databases: If LB-100 is a proprietary compound, there may be a patent application for it. You can search patent databases such as the USPTO website () to see if there are any patents for LB-100.

LB-100 is a small molecule inhibitor specifically targeting protein phosphatase 2A (PP2A), a serine/threonine phosphatase that plays a crucial role in various cellular processes, including cell division, DNA damage response, and apoptosis. This compound has garnered attention for its potential therapeutic applications in oncology, particularly due to its ability to sensitize cancer cells to chemotherapy and radiation treatments. LB-100 has a chemical formula of C13H20N2O4 and is noted for its water solubility, which enhances its bioavailability in clinical settings .

That yield a stable small molecule with high specificity for PP2A. While detailed synthetic routes are proprietary, it generally includes the formation of key intermediates followed by functionalization steps that introduce the necessary chemical groups for PP2A inhibition. The compound's structure allows it to penetrate cellular membranes effectively, facilitating its action within target cells .

LB-100 exhibits significant biological activity by modulating the cellular response to chemotherapeutic agents. Preclinical studies have shown that LB-100 can sensitize various cancer cell lines to standard therapies such as doxorubicin, cisplatin, and temozolomide. Its mechanism involves altering the DNA repair processes and enhancing apoptotic signaling pathways . Notably, LB-100 has been tested in clinical trials, demonstrating safety and preliminary anticancer activity in patients with refractory solid tumors .

LB-100 is primarily investigated for its applications in cancer therapy. It has been shown to enhance the effectiveness of traditional chemotherapeutic agents by:

  • Increasing drug perfusion and microvessel density within tumors.
  • Sensitizing cancer cells to radiation therapy.
  • Potentially reversing drug resistance mechanisms observed in certain cancers .

Ongoing clinical trials are assessing LB-100's efficacy in combination with other anticancer drugs across various malignancies.

Interaction studies have highlighted LB-100's ability to enhance the effects of several chemotherapeutic agents without significantly increasing their toxicity. For instance:

  • In pancreatic cancer models, LB-100 improved the efficacy of doxorubicin by increasing tumor blood flow and drug delivery.
  • It also sensitized ovarian carcinoma xenografts to cisplatin by interfering with DNA repair mechanisms .
    These interactions suggest that LB-100 could be a valuable addition to combination therapies aimed at overcoming resistance and improving treatment outcomes.

Several compounds share structural or functional similarities with LB-100, particularly those targeting PP2A or involved in modulating cell signaling pathways. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
FostriecinPP2A inhibitorNatural product with broad-spectrum activity
LB-102Lipid-soluble analog of LB-100Enhanced membrane permeability
Calyculin APotent PP2A inhibitorDerived from marine organisms; highly toxic
Okadaic AcidInhibitor of serine/threonine phosphatasesFound in marine dinoflagellates; non-selective

LB-100 stands out due to its favorable safety profile and water solubility compared to its analogs, making it more suitable for clinical applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

268.14230712 g/mol

Monoisotopic Mass

268.14230712 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0C1JUU9S0L

Wikipedia

Lb-100

Dates

Last modified: 08-15-2023
1: Fu QH, Zhang Q, Zhang JY, Sun X, Lou Y, Li GG, Chen ZL, Bai XL, Liang TB. LB-100 sensitizes hepatocellular carcinoma cells to the effects of sorafenib during hypoxia by activation of Smad3 phosphorylation. Tumour Biol. 2016 Jun;37(6):7277-86. doi: 10.1007/s13277-015-4560-2. Epub 2015 Dec 14. PubMed PMID: 26666823.
2: Chung V, Mansfield AS, Braiteh F, Richards D, Durivage H, Ungerleider RS, Johnson F, Kovach JS. Safety, Tolerability, and Preliminary Activity of LB-100, an Inhibitor of Protein Phosphatase 2A, in Patients with Relapsed Solid Tumors: An Open-Label, Dose Escalation, First-in-Human, Phase I Trial. Clin Cancer Res. 2016 Dec 30. doi: 10.1158/1078-0432.CCR-16-2299. [Epub ahead of print] PubMed PMID: 28039265.
3: Bai XL, Zhang Q, Ye LY, Hu QD, Fu QH, Zhi X, Su W, Su RG, Ma T, Chen W, Xie SZ, Chen CL, Liang TB. Inhibition of protein phosphatase 2A enhances cytotoxicity and accessibility of chemotherapeutic drugs to hepatocellular carcinomas. Mol Cancer Ther. 2014 Aug;13(8):2062-72. doi: 10.1158/1535-7163.MCT-13-0800. Epub 2014 May 27. PubMed PMID: 24867249.
4: Bai X, Zhi X, Zhang Q, Liang F, Chen W, Liang C, Hu Q, Sun X, Zhuang Z, Liang T. Inhibition of protein phosphatase 2A sensitizes pancreatic cancer to chemotherapy by increasing drug perfusion via HIF-1α-VEGF mediated angiogenesis. Cancer Lett. 2014 Dec 28;355(2):281-7. doi: 10.1016/j.canlet.2014.09.048. Epub 2014 Oct 7. PubMed PMID: 25304380.
5: Nyholm D, Lewander T, Gomes-Trolin C, Bäckström T, Panagiotidis G, Ehrnebo M, Nyström C, Aquilonius SM. Pharmacokinetics of levodopa/carbidopa microtablets versus levodopa/benserazide and levodopa/carbidopa in healthy volunteers. Clin Neuropharmacol. 2012 May-Jun;35(3):111-7. doi: 10.1097/WNF.0b013e31825645d1. PubMed PMID: 22549097.
6: Lecca S, Pelosi A, Tchenio A, Moutkine I, Lujan R, Hervé D, Mameli M. Rescue of GABAB and GIRK function in the lateral habenula by protein phosphatase 2A inhibition ameliorates depression-like phenotypes in mice. Nat Med. 2016 Mar;22(3):254-61. doi: 10.1038/nm.4037. Epub 2016 Jan 25. PubMed PMID: 26808347.
7: Zhang C, Hong CS, Hu X, Yang C, Wang H, Zhu D, Moon S, Dmitriev P, Lu J, Chiang J, Zhuang Z, Zhou Y. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment. Cell Cycle. 2015;14(13):2100-8. doi: 10.1080/15384101.2015.1041693. Epub 2015 May 5. PubMed PMID: 25942376; PubMed Central PMCID: PMC4612123.
8: Gordon IK, Lu J, Graves CA, Huntoon K, Frerich JM, Hanson RH, Wang X, Hong CS, Ho W, Feldman MJ, Ikejiri B, Bisht K, Chen XS, Tandle A, Yang C, Arscott WT, Ye D, Heiss JD, Lonser RR, Camphausen K, Zhuang Z. Protein Phosphatase 2A Inhibition with LB100 Enhances Radiation-Induced Mitotic Catastrophe and Tumor Growth Delay in Glioblastoma. Mol Cancer Ther. 2015 Jul;14(7):1540-7. doi: 10.1158/1535-7163.MCT-14-0614. Epub 2015 May 4. PubMed PMID: 25939762; PubMed Central PMCID: PMC4497833.
9: Hong CS, Ho W, Zhang C, Yang C, Elder JB, Zhuang Z. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential. Cancer Biol Ther. 2015;16(6):821-33. doi: 10.1080/15384047.2015.1040961. Epub 2015 Apr 21. Review. PubMed PMID: 25897893; PubMed Central PMCID: PMC4623051.
10: Chang KE, Wei BR, Madigan JP, Hall MD, Simpson RM, Zhuang Z, Gottesman MM. The protein phosphatase 2A inhibitor LB100 sensitizes ovarian carcinoma cells to cisplatin-mediated cytotoxicity. Mol Cancer Ther. 2015 Jan;14(1):90-100. doi: 10.1158/1535-7163.MCT-14-0496. Epub 2014 Nov 5. PubMed PMID: 25376608; PubMed Central PMCID: PMC4557740.
11: Lembo M, Cannatà V, Militello A, Ritrovato M, Zaffina S, Derrico P, Borra M. [Artificial lighting and blue light in the operating room: what risks for the surgeon?]. Med Lav. 2015 Sep 9;106(5):342-50. Italian. PubMed PMID: 26384260.
12: Vaillant A, Dentan G, Laurent Y, Aurélie G, Beer JC, Germin F, Boch É, Casillas JM, Brunel P, Touzery C, Cottin Y, Zeller M, Morel G; pour le réseau de prise en charge et de prévention des infarctus du myocarde de Côte-d’Or (RPC-PIM).. The Log book for the secondary prevention of coronary artery disease: A pilot study. Presse Med. 2015 Sep;44(9):e301-9. doi: 10.1016/j.lpm.2014.11.020. Epub 2015 Jul 2. PubMed PMID: 26144276.
13: Broadhurst T, Huang X, Frye B, Ellis R. A Spectroscopic Redshift for the Cl 0024+16 Multiple Arc System: Implications for the Central Mass Distribution. Astrophys J. 2000 May 1;534(1):L15-L18. PubMed PMID: 10790060.
14: Taylor EN, Stampfer MJ, Curhan GC. Obesity, weight gain, and the risk of kidney stones. JAMA. 2005 Jan 26;293(4):455-62. PubMed PMID: 15671430.

Explore Compound Types